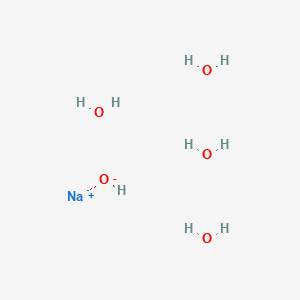
Sodium hydroxide tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydroxide tetrahydrate, also known as sodium hydroxide hydrate, is an inorganic compound with the chemical formula NaOH·4H₂O. It is a white crystalline solid that is highly soluble in water, forming a strongly alkaline solution. This compound is a hydrate form of sodium hydroxide, which means it contains water molecules within its crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxide tetrahydrate can be synthesized by dissolving anhydrous sodium hydroxide in water and allowing the solution to crystallize. The crystallization process is typically carried out at low temperatures to ensure the formation of the tetrahydrate form. The reaction can be represented as: [ \text{NaOH (s)} + 4\text{H}_2\text{O (l)} \rightarrow \text{NaOH} \cdot 4\text{H}_2\text{O (s)} ]
Industrial Production Methods: Industrially, sodium hydroxide is produced through the chlor-alkali process, which involves the electrolysis of brine (sodium chloride solution). The process yields sodium hydroxide, chlorine gas, and hydrogen gas. The sodium hydroxide produced can then be dissolved in water and crystallized to obtain the tetrahydrate form .
Types of Reactions:
Neutralization: this compound reacts with acids to form salts and water. For example, with hydrochloric acid: [ \text{NaOH} \cdot 4\text{H}_2\text{O (s)} + \text{HCl (aq)} \rightarrow \text{NaCl (aq)} + 5\text{H}_2\text{O (l)} ]
Oxidation-Reduction: Sodium hydroxide can participate in redox reactions, such as the reaction with aluminum to produce sodium aluminate and hydrogen gas: [ 2\text{Al (s)} + 2\text{NaOH} \cdot 4\text{H}_2\text{O (s)} \rightarrow 2\text{NaAlO}_2 \cdot 4\text{H}_2\text{O (aq)} + 3\text{H}_2 (g) ]
Common Reagents and Conditions: this compound commonly reacts with acids, metals, and non-metals under various conditions. The reactions are typically carried out in aqueous solutions at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from reactions involving this compound include salts (e.g., sodium chloride), hydrogen gas, and various metal hydroxides and aluminates .
Scientific Research Applications
Sodium hydroxide tetrahydrate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a strong base in chemical synthesis and analytical chemistry. It is also employed in the preparation of various sodium salts and as a reagent in titrations.
Biology: Sodium hydroxide is used in the preparation of buffer solutions and in the saponification of lipids for biochemical analysis.
Medicine: It is used in the pharmaceutical industry for the production of certain medications and as a pH adjuster in drug formulations.
Industry: this compound is used in the manufacture of paper, textiles, detergents, and as a cleaning agent.
Mechanism of Action
Sodium hydroxide tetrahydrate exerts its effects primarily through its strong alkalinity. In aqueous solution, it dissociates into sodium ions (Na⁺) and hydroxide ions (OH⁻). The hydroxide ions can break chemical bonds in proteins and other organic molecules, leading to their degradation. This property makes sodium hydroxide an effective cleaning agent and a key reagent in various chemical reactions .
Comparison with Similar Compounds
Potassium hydroxide (KOH): Similar to sodium hydroxide, potassium hydroxide is a strong base and is used in similar applications. potassium hydroxide is more soluble in water and has a higher reactivity.
Calcium hydroxide (Ca(OH)₂): Also known as slaked lime, calcium hydroxide is used in construction, water treatment, and as a pH adjuster. It is less soluble in water compared to sodium hydroxide.
Lithium hydroxide (LiOH): Used in the production of lithium salts and as a carbon dioxide scrubber in breathing gas purification systems.
Uniqueness of Sodium Hydroxide Tetrahydrate: this compound is unique due to its high solubility in water and its ability to form hydrates. Its strong alkalinity and reactivity make it a versatile compound in various chemical processes and industrial applications .
Properties
CAS No. |
23340-32-1 |
|---|---|
Molecular Formula |
H9NaO5 |
Molecular Weight |
112.06 g/mol |
IUPAC Name |
sodium;hydroxide;tetrahydrate |
InChI |
InChI=1S/Na.5H2O/h;5*1H2/q+1;;;;;/p-1 |
InChI Key |
QNWKDKZDODZBCV-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















